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Compound of Interest

Compound Name: DIM-C-pPhOH

Cat. No.: B15608336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the off-target binding profile of DIM-C-
pPhOH, a known antagonist of the nuclear receptor 4A1 (NR4A1). Understanding the

selectivity of a compound is critical in drug development to anticipate potential side effects and

identify opportunities for therapeutic repositioning. While direct, comprehensive off-target

screening data for DIM-C-pPhOH is not publicly available, this guide leverages data from a

structurally similar analog, 1,1-bis(3′-indolyl)-1-(p-chlorophenyl) methane (C-DIM12), to provide

insights into potential off-target interactions. This information is supplemented with a

comparison to standard industry screening panels and detailed experimental protocols for

assessing off-target binding.

On-Target Activity of DIM-C-pPhOH
DIM-C-pPhOH is recognized as a potent antagonist of NR4A1, also known as Nur77. This on-

target activity is the foundation of its investigated anti-cancer properties, which include the

induction of apoptosis, inhibition of mTOR signaling, and modulation of cellular stress

pathways.

Off-Target Binding Profile: Insights from a Structural
Analog
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Comprehensive off-target screening was conducted on C-DIM12, a close structural analog of

DIM-C-pPhOH where the hydroxyl group is replaced by a chlorine atom. The study screened

C-DIM12 at a concentration of 10 µM against a panel of 68 molecular targets, including

receptors, transporters, and enzymes. The results, summarized in the table below, provide the

most relevant available data to infer the potential off-target interactions of DIM-C-pPhOH.

Target Class
Potential Off-Target
Interaction (Observed with
C-DIM12)

Implication for DIM-C-
pPhOH

Serine/Threonine Kinases
Inhibition of various

serine/threonine kinases.

Potential for modulation of

diverse cellular signaling

pathways.

Calcium Signaling
Interference with calcium

signaling pathways.

May affect processes like

muscle contraction,

neurotransmission, and cell

proliferation.

G-Protein Coupled Receptors

(GPCRs)

Binding to and inhibition of

multiple GPCRs.

Could lead to a wide range of

physiological effects

depending on the specific

receptors.

Extracellular Matrix

Degradation

Inhibition of enzymes involved

in extracellular matrix

remodeling.

Potential to impact tissue

development, wound healing,

and cancer metastasis.

Vascular and Transcriptional

Regulation

Modulation of pathways

involved in blood vessel

formation and gene

expression.

May influence angiogenesis

and have broader effects on

cellular function.

Disclaimer: The data presented above is for the structural analog C-DIM12 and should be

interpreted with caution. Definitive conclusions about the off-target profile of DIM-C-pPhOH
require direct experimental evaluation.
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Comparison with Standard Off-Target Screening
Panels
To provide context for the potential off-target liabilities, the following table compares the

observed interactions of the analog C-DIM12 with the target classes included in widely used

commercial off-target screening panels. This comparison helps to frame the potential scope of

a full off-target evaluation for DIM-C-pPhOH.

Target Class
C-DIM12
Interaction

Eurofins
SafetyScreen®
Panels

DiscoverX
KINOMEscan®
Panel

GPCRs Yes
Comprehensive

coverage
Not applicable

Ion Channels Not explicitly reported
Comprehensive

coverage
Not applicable

Transporters Not explicitly reported
Comprehensive

coverage
Not applicable

Nuclear Receptors On-target (NR4A1) Included Not applicable

Kinases
Yes

(Serine/Threonine)
Broad panel

Extensive panel of

>480 kinases

Enzymes
Yes (Matrix

Metalloproteinases)
Broad panel Not applicable

This comparison highlights that a comprehensive evaluation of DIM-C-pPhOH would

necessitate screening against a broad range of targets, with a particular focus on kinases and

GPCRs, as suggested by the data from its structural analog.

Experimental Protocols for Off-Target Binding
Assessment
To experimentally determine the off-target binding profile of DIM-C-pPhOH, a tiered approach

employing various assays is recommended.
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Broad Panel Screening (Primary Screen)
Objective: To identify initial "hits" or potential off-target interactions across a wide range of

protein classes.

Methodology: Radioligand Binding Assays

Principle: This assay measures the ability of the test compound (DIM-C-pPhOH) to displace

a known radiolabeled ligand from its target receptor.

Procedure:

A panel of cell membranes or purified receptors (e.g., from Eurofins SafetyScreen®) is

prepared.

A fixed concentration of a specific high-affinity radioligand for each target is added.

DIM-C-pPhOH is added at a standard screening concentration (typically 1-10 µM).

The mixture is incubated to allow binding to reach equilibrium.

Bound and free radioligand are separated by filtration.

The amount of bound radioactivity is quantified using a scintillation counter.

A significant reduction in bound radioactivity in the presence of DIM-C-pPhOH indicates

displacement of the radioligand and a potential interaction with the target.

Kinase Selectivity Profiling
Objective: To specifically assess the interaction of DIM-C-pPhOH with a broad range of protein

kinases.

Methodology: Kinase Activity Assays (e.g., KINOMEscan®)

Principle: This is a competition binding assay that quantifies the ability of a test compound to

compete with an immobilized, active-site directed ligand for binding to the kinase active site.

Procedure:
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A large panel of DNA-tagged kinases is used.

Each kinase is incubated with the test compound (DIM-C-pPhOH) and an immobilized,

active-site directed ligand.

The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR

(qPCR) of the DNA tag.

A reduction in the amount of bound kinase indicates that DIM-C-pPhOH is binding to the

kinase active site.

Results are typically reported as percent of control, with lower percentages indicating

stronger binding.

Confirmatory and Potency Assays (Secondary Screen)
Objective: To confirm the initial hits from the primary screen and determine the potency (e.g.,

IC50 or Kd) of the interaction.

Methodology: Dose-Response Assays

Principle: The same assay formats as the primary screen (e.g., radioligand binding or kinase

activity assays) are used, but with a range of concentrations of DIM-C-pPhOH.

Procedure:

A serial dilution of DIM-C-pPhOH is prepared.

Each concentration is tested in the respective binding or activity assay for the confirmed

"hit" targets.

The data is plotted as the response (e.g., percent inhibition) versus the logarithm of the

compound concentration.

The IC50 (the concentration of compound that inhibits 50% of the specific binding or

activity) is calculated from the resulting sigmoidal curve.

Visualizing Key Pathways and Workflows
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To further illustrate the concepts discussed, the following diagrams are provided.
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Caption: On-target signaling pathway of DIM-C-pPhOH.
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General Workflow for Off-Target Binding Evaluation

Test Compound
(e.g., DIM-C-pPhOH)

Primary Screen
(Broad Panel, Single Concentration)

Hit Identification

No Significant Hits
(High Selectivity)

No Hits

Secondary Screen
(Dose-Response for Hits)

Hits Identified

Potency Determination
(IC50 / Kd)

Safety Risk Assessment

Click to download full resolution via product page

Caption: Experimental workflow for off-target screening.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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